molecular formula C17H19N3 B12930429 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine CAS No. 37743-75-2

1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine

Cat. No.: B12930429
CAS No.: 37743-75-2
M. Wt: 265.35 g/mol
InChI Key: AJVIOEZHPVOIEP-UHFFFAOYSA-N
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Description

1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of 4-isopropylbenzylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Additionally, green chemistry approaches, such as solvent-free conditions or the use of environmentally benign solvents, are being investigated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require the use of strong acids or Lewis acids as catalysts.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Functionalized benzimidazole derivatives with various substituents.

Scientific Research Applications

1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-amine
  • 1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine
  • 1-(4-Methoxybenzyl)-1H-benzo[d]imidazol-2-amine

Comparison

1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the isopropyl group, which can influence its lipophilicity, steric properties, and overall biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.

Properties

CAS No.

37743-75-2

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C17H19N3/c1-12(2)14-9-7-13(8-10-14)11-20-16-6-4-3-5-15(16)19-17(20)18/h3-10,12H,11H2,1-2H3,(H2,18,19)

InChI Key

AJVIOEZHPVOIEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N

Origin of Product

United States

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